molecular formula C15H14S B176740 4-Ethyl-6-methyldibenzothiophene CAS No. 132034-90-3

4-Ethyl-6-methyldibenzothiophene

Cat. No.: B176740
CAS No.: 132034-90-3
M. Wt: 226.3 g/mol
InChI Key: INNOFEYMWASPFP-UHFFFAOYSA-N
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Description

4-Ethyl-6-methyldibenzothiophene is an organosulfur compound with the molecular formula C15H14S and a molecular weight of 226.337 g/mol It is a derivative of dibenzothiophene, characterized by the presence of ethyl and methyl groups at the 4 and 6 positions, respectively

Scientific Research Applications

4-Ethyl-6-methyldibenzothiophene has several applications in scientific research:

    Chemistry: Used as a model compound in studies of desulfurization processes, particularly in the context of refining petroleum products.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-Ethyl-6-methyldibenzothiophene is not explicitly mentioned in the sources I found. The mechanism of action for a chemical compound typically refers to how it interacts with biological systems, which may not be applicable for this compound if it’s not used in a biological context .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-6-methyldibenzothiophene can be achieved through several methods. One common approach involves the electrochemical synthesis of dibenzothiophene derivatives. This method avoids the need for transition metals or iodine and uses bis(biaryl) disulfides as starting materials. The reaction is performed in the presence of tetrabutylammonium bromide, water, and lithium perchlorate, with nitromethane as the solvent. The reaction is carried out at 100°C in an undivided electrochemical cell with platinum electrodes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and electrochemical methods can be adapted for large-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-6-methyldibenzothiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Reduction reactions can convert the sulfur atom to a sulfide or thiol group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Metal hydrides such as lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-6-methyldibenzothiophene is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and physical properties. This structural variation can lead to different interactions and applications compared to its similar compounds.

Properties

IUPAC Name

4-ethyl-6-methyldibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14S/c1-3-11-7-5-9-13-12-8-4-6-10(2)14(12)16-15(11)13/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNOFEYMWASPFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C3=CC=CC(=C3S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394226
Record name 4-ethyl-6-methyldibenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132034-90-3
Record name 4-Ethyl-6-methyldibenzothiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132034-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-ethyl-6-methyldibenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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